NGD-4715

Descripción general

Descripción

NGD-4715 es un compuesto desarrollado por Neurogen Corporation. Actúa como un antagonista selectivo, no peptídico del receptor 1 de la hormona concentradora de melanina. Este compuesto ha mostrado efectos ansiolíticos, antidepresivos y anoréxicos en modelos animales y ha pasado con éxito los ensayos clínicos de fase I en humanos .

Métodos De Preparación

La síntesis de NGD-4715 implica varios pasosLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento . Los métodos de producción industrial probablemente involucrarían la ampliación de estos procedimientos de laboratorio mientras se garantiza la seguridad, la eficiencia y la rentabilidad.

Análisis De Reacciones Químicas

NGD-4715 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Aplicaciones Científicas De Investigación

NGD-4715 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las interacciones de los antagonistas del receptor 1 de la hormona concentradora de melanina.

Biología: Ayuda a comprender el papel del receptor 1 de la hormona concentradora de melanina en varios procesos fisiológicos.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de la ansiedad, la depresión y la obesidad.

Industria: Se puede utilizar en el desarrollo de nuevos fármacos dirigidos al receptor 1 de la hormona concentradora de melanina

Mecanismo De Acción

NGD-4715 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 1 de la hormona concentradora de melanina. Esta interacción inhibe la actividad del receptor, lo que lleva a una reducción de la ansiedad, la depresión y el apetito en modelos animales. Los objetivos moleculares y las vías implicadas incluyen el sistema nervioso central y varios sistemas de neurotransmisores .

Comparación Con Compuestos Similares

NGD-4715 se compara con otros antagonistas del receptor 1 de la hormona concentradora de melanina como BMS-830216, GW-856464, ALB-127158 y AMG 076. Si bien estos compuestos comparten mecanismos de acción similares, this compound es único en su afinidad de unión específica y propiedades farmacocinéticas. Ha mostrado resultados prometedores en estudios preclínicos y clínicos, lo que lo convierte en un candidato potencial para su desarrollo posterior .

Actividad Biológica

NGD-4715 is an investigational compound primarily developed as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has gained attention due to its potential application in treating obesity, as MCHR1 plays a significant role in regulating energy homeostasis and caloric intake.

This compound functions by blocking the MCHR1, which is implicated in various physiological processes, including appetite regulation and energy expenditure. The binding of melanin-concentrating hormone (MCH) to MCHR1 typically stimulates food intake and reduces energy expenditure. By antagonizing this receptor, this compound aims to reduce appetite and promote weight loss.

Signaling Pathways

The activation of MCHR1 leads to several intracellular signaling pathways:

- Gq Protein Coupling : Increases intracellular calcium levels.

- Gi/o Protein Coupling : Decreases cyclic adenosine monophosphate (cAMP) levels.

- MAPK Pathway Activation : Involves ERK phosphorylation, which is crucial for various cellular responses.

These pathways collectively contribute to the physiological effects observed with MCH signaling, such as increased food intake and decreased energy expenditure .

Preclinical Studies

Research indicates that this compound has shown effectiveness in reducing food intake in animal models. Studies have demonstrated that the selective blockade of MCHR1 can lead to significant weight loss in rodent models. For instance, the deletion of the MCH or MCHR1 gene in mice resulted in leaner phenotypes due to reduced feeding behavior and increased metabolic rates .

Clinical Trials

Initial Phase I clinical trials have reported that this compound is generally safe and well-tolerated across various doses. The studies focused on assessing the pharmacokinetics and pharmacodynamics of the compound, with results suggesting promising outcomes for further development .

Case Study 1: Rodent Model

In a study involving genetically modified mice lacking MCH or MCHR1, researchers observed:

- Weight Reduction : Significant decrease in body weight compared to wild-type controls.

- Increased Activity : Enhanced locomotor activity was noted, particularly on high-fat diets.

These findings underscore the potential of this compound in modulating energy balance through MCHR1 antagonism .

Case Study 2: Human Trials

In clinical settings, this compound has been evaluated for its safety profile:

- Tolerance Levels : Participants tolerated the drug well with minimal adverse effects reported.

- Dosage Escalation Studies : Ongoing studies are investigating optimal dosing strategies for effective weight management .

Data Summary

| Parameter | Findings |

|---|---|

| Compound Name | This compound |

| Target | Melanin-concentrating hormone receptor 1 |

| Mechanism | Antagonist |

| Primary Indication | Obesity |

| Safety Profile | Well-tolerated in Phase I trials |

| Key Findings | Reduced food intake; increased activity |

Future Directions

Research into this compound continues with a focus on its long-term efficacy and safety in larger populations. The ongoing studies aim to refine dosage recommendations and explore potential applications beyond obesity treatment, given the broader implications of MCH signaling in metabolic disorders.

Propiedades

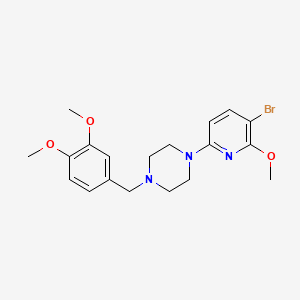

IUPAC Name |

1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKYVNYLCIABRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432090 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476322-70-0 | |

| Record name | NGD-4715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.